molecular formula C27H28N2O3 B2603269 Phenyl 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1327577-23-0

Phenyl 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2603269
CAS No.: 1327577-23-0
M. Wt: 428.532
InChI Key: NUTQKHUGFXWXOC-UHFFFAOYSA-N
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Description

Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a biphenyl group, and an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the biphenyl acetamide intermediate. This intermediate is then reacted with piperidine-1-carboxylate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include strong acids or bases, organic solvents, and specific catalysts. The conditions often involve controlled temperatures, pressures, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of Phenyl 4-((2-([1,1’-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

phenyl 4-[[[2-(4-phenylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c30-26(19-21-11-13-24(14-12-21)23-7-3-1-4-8-23)28-20-22-15-17-29(18-16-22)27(31)32-25-9-5-2-6-10-25/h1-14,22H,15-20H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTQKHUGFXWXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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